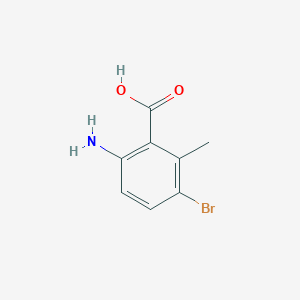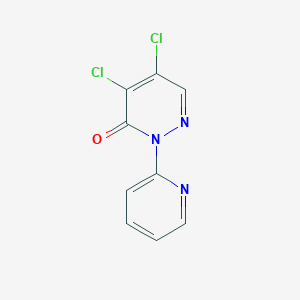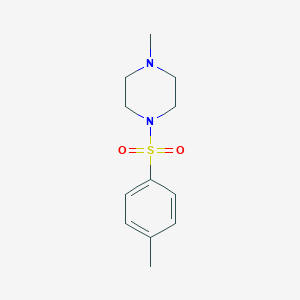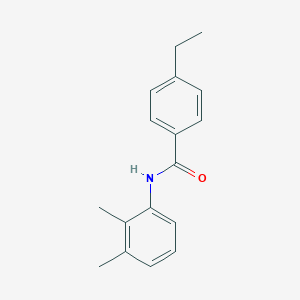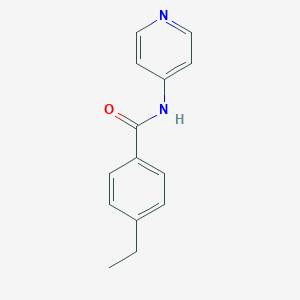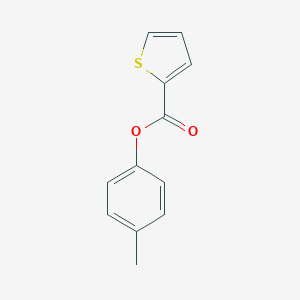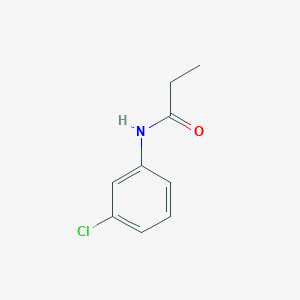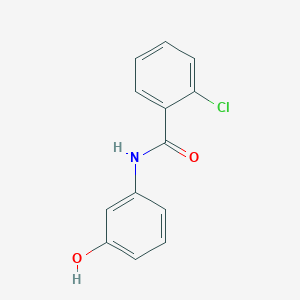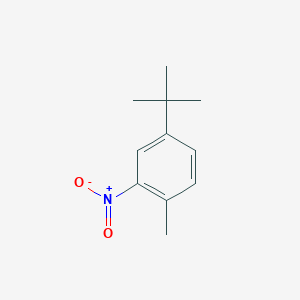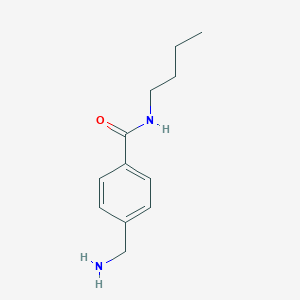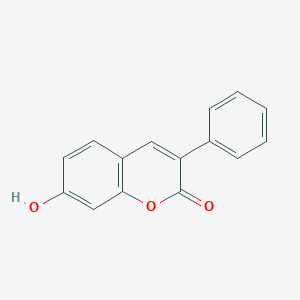
7-Hydroxy-3-phenyl-2H-chromen-2-on
Übersicht
Beschreibung
7-Hydroxy-3-phenyl-2H-chromen-2-one, also known as umbelliferone, is a naturally occurring coumarin derivative. It is found in many plants, particularly in the Apiaceae family. This compound is known for its fluorescent properties and has been widely studied for its various biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects .
Wissenschaftliche Forschungsanwendungen
7-Hydroxy-3-phenyl-2H-chromen-2-on hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als fluoreszierende Sonde in verschiedenen analytischen Techniken verwendet.
Biologie: Seine antioxidativen Eigenschaften machen es nützlich bei der Untersuchung von oxidativem Stress und verwandten zellulären Prozessen.
Medizin: Es hat potentielle therapeutische Anwendungen aufgrund seiner entzündungshemmenden und antimikrobiellen Aktivitäten.
5. Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Interaktion mit verschiedenen molekularen Zielen und Wegen:
Antioxidative Aktivität: Es fängt freie Radikale und reaktive Sauerstoffspezies ab und schützt so Zellen vor oxidativem Schaden.
Entzündungshemmende Aktivität: Es hemmt die Produktion von proinflammatorischen Zytokinen und Enzymen und reduziert Entzündungen.
Antimikrobielle Aktivität: Es stört mikrobielle Zellmembranen und hemmt das Wachstum von Bakterien und Pilzen.
Ähnliche Verbindungen:
7-Hydroxy-4-methylcumarin: Bekannt für seine choleretische Aktivität.
7-Hydroxy-3-(4-methoxyphenyl)-2H-chromen-2-on: Zeigt ähnliche biologische Aktivitäten, jedoch mit unterschiedlicher Potenz.
7-Hydroxy-3-(4-hydroxyphenyl)-2H-chromen-2-on: Besitzt aufgrund der zusätzlichen Hydroxylgruppe verbesserte antioxidative Eigenschaften.
Einzigartigkeit: this compound zeichnet sich durch sein ausgewogenes Profil an biologischen Aktivitäten und seine weit verbreitete Verfügbarkeit in der Natur aus. Seine fluoreszierenden Eigenschaften machen es auch zu einem wertvollen Werkzeug in verschiedenen analytischen Anwendungen .
Wirkmechanismus
Target of Action
Coumarin derivatives, to which this compound belongs, have been reported to exhibit a wide range of biological activities, including anti-hiv , anticancer , anti-microbial , anti-tumor , antioxidant , anti-Alzheimer , anti-tuberculosis , anti-platelet activity , COX inhibitors , anti-inflammatory , anti-asthmatic , anti-viral and DNA gyrase inhibitors . These activities suggest that the compound may interact with a variety of cellular targets.
Mode of Action
It is known that coumarin derivatives can bind to electrophilic groups and form a ring of pyridine derivative . This binding could potentially alter the function of the target proteins and lead to the observed biological effects.
Biochemische Analyse
Biochemical Properties
Coumarins, the class of compounds to which it belongs, are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Coumarins are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Coumarins are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-hydroxy-3-phenyl-2H-chromen-2-one can be achieved through several methods. One common method is the Pechmann condensation, which involves the reaction of phenols with β-keto esters in the presence of an acid catalyst. This method can employ both homogeneous catalysts like concentrated sulfuric acid and trifluoroacetic acid, as well as heterogeneous catalysts such as zeolites .
Industrial Production Methods: Industrial production of 7-hydroxy-3-phenyl-2H-chromen-2-one typically involves large-scale Pechmann condensation reactions. The use of continuous flow reactors and optimized reaction conditions, such as temperature and catalyst concentration, can enhance yield and efficiency .
Analyse Chemischer Reaktionen
Arten von Reaktionen: 7-Hydroxy-3-phenyl-2H-chromen-2-on unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Es kann oxidiert werden, um this compound-4-carbonsäure zu bilden.
Reduktion: Reduktionsreaktionen können es in Dihydroderivate umwandeln.
Substitution: Elektrophile Substitutionsreaktionen können verschiedene Substituenten an verschiedenen Positionen am aromatischen Ring einführen.
Häufige Reagenzien und Bedingungen:
Oxidation: Übliche Oxidationsmittel umfassen Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden oft verwendet.
Substitution: Elektrophile Substitutionsreaktionen verwenden typischerweise Reagenzien wie Halogene und Nitrierungsmittel unter sauren Bedingungen.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene substituierte Cumarine, die unterschiedliche biologische Aktivitäten und Eigenschaften aufweisen können .
Vergleich Mit ähnlichen Verbindungen
7-Hydroxy-4-methylcoumarin: Known for its choleretic activity.
7-Hydroxy-3-(4-methoxyphenyl)-2H-chromen-2-one: Exhibits similar biological activities but with different potency.
7-Hydroxy-3-(4-hydroxyphenyl)-2H-chromen-2-one: Has enhanced antioxidant properties due to the additional hydroxyl group.
Uniqueness: 7-Hydroxy-3-phenyl-2H-chromen-2-one stands out due to its balanced profile of biological activities and its widespread availability in nature. Its fluorescent properties also make it a valuable tool in various analytical applications .
Eigenschaften
IUPAC Name |
7-hydroxy-3-phenylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O3/c16-12-7-6-11-8-13(10-4-2-1-3-5-10)15(17)18-14(11)9-12/h1-9,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIPZCQZTVDNJHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60419831 | |
| Record name | 7-hydroxy-3-phenyl-2H-chromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60419831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6468-96-8 | |
| Record name | 7-hydroxy-3-phenyl-2H-chromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60419831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



